molecular formula C7H10O2 B13796534 2-Ethyl-2-ethynyl-1,3-dioxolane

2-Ethyl-2-ethynyl-1,3-dioxolane

Cat. No.: B13796534
M. Wt: 126.15 g/mol
InChI Key: QREKUUHBEHHZLG-UHFFFAOYSA-N
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Description

2-Ethyl-2-ethynyl-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a five-membered ring containing two oxygen atoms at the 1- and 3-positions. At the 2-position, it bears both ethyl (-C₂H₅) and ethynyl (-C≡CH) groups. The ethynyl moiety introduces significant electron-withdrawing effects and reactivity due to its sp-hybridized carbon-carbon triple bond, distinguishing it from alkyl-substituted dioxolanes.

Properties

IUPAC Name

2-ethyl-2-ethynyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-7(4-2)8-5-6-9-7/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREKUUHBEHHZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-ethynyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products .

Scientific Research Applications

2-Ethyl-2-ethynyl-1,3-dioxolane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., pentyl in 4-methyl-2-pentyl-1,3-dioxolane) reduce ring strain but increase hydrophobicity .
  • Volatility : Smaller substituents (e.g., methyl in 2-methyl-1,3-dioxolane) correlate with lower molecular weight and higher volatility, as observed in recycled PET materials .

Thermal Stability and Volatility

  • 2-Methyl-1,3-dioxolane : Detected as a volatile compound in recycled PET materials, with concentrations linked to polymer degradation processes .
  • 2-Ethyl-1,3-dioxolane : Identified in sodium-based battery electrolyte degradation studies, where its elution order in gas chromatography reflects intermediate volatility .
  • 4-Methyl-2-pentyl-1,3-dioxolane : Exhibits a fruity odor, making it suitable for flavor and fragrance industries .

Chemical Reactivity

  • 2-Ethyl-2-methyl-1,3-dioxolane : Synthesized via acid-catalyzed acetalization, demonstrating stability under mild conditions .
  • 2-(4-Ethynylphenyl)-2-methyl-1,3-dioxolane : The ethynyl group enables participation in click chemistry or cross-coupling reactions .
  • Poly(perfluoro-2-methylene-1,3-dioxolane): A fluorinated analogue with high gas permeability, used in advanced membrane technologies .

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